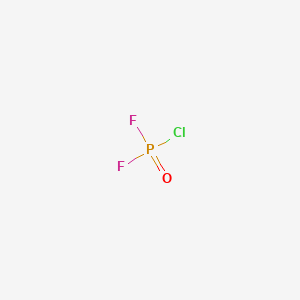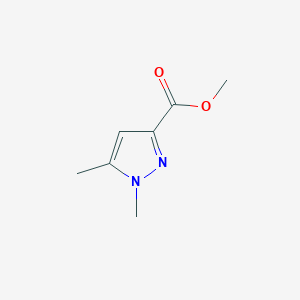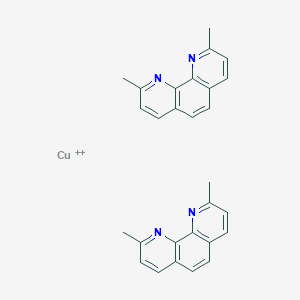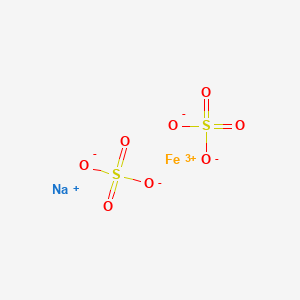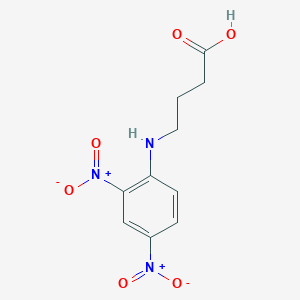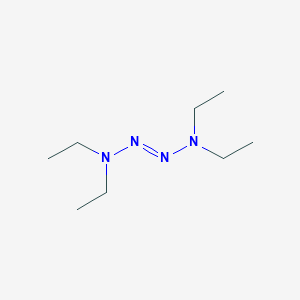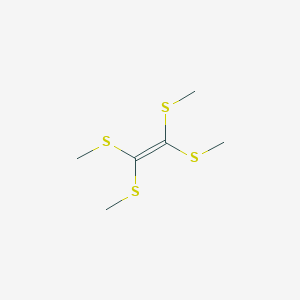
Tetrakis(methylthio)ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(methylthio)ethylene is a chemical compound that has been widely studied for its potential applications in the field of organic synthesis. This compound is also known as TMTE and has the molecular formula C10H16S4. TMTE is a colorless liquid that has a strong odor and is highly flammable. In
Mécanisme D'action
The mechanism of action of TMTE is not well understood. However, it is believed that TMTE acts as a sulfur transfer agent, transferring a sulfur atom to the substrate molecule during a chemical reaction. This sulfur transfer reaction is thought to be responsible for the formation of sulfur-containing compounds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of TMTE. However, it has been shown to be toxic to cells at high concentrations. TMTE has also been shown to have mutagenic and carcinogenic properties in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMTE in lab experiments is its high reactivity. TMTE is a powerful sulfur transfer agent, making it useful for the synthesis of sulfur-containing compounds. However, one limitation of using TMTE is its toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for research on TMTE. One area of interest is the development of new synthesis methods for TMTE and its derivatives. Another area of interest is the investigation of the mechanism of action of TMTE and its potential applications in catalysis. Additionally, further research is needed to fully understand the toxicity of TMTE and its effects on human health and the environment.
Conclusion:
In conclusion, TMTE is a chemical compound that has potential applications in the field of organic synthesis. Its high reactivity makes it useful for the synthesis of sulfur-containing compounds, and it has been studied as a catalyst in various chemical reactions. However, its toxicity must be carefully considered when using it in lab experiments. Further research is needed to fully understand the mechanism of action of TMTE and its potential applications in catalysis, as well as its effects on human health and the environment.
Méthodes De Synthèse
The synthesis of TMTE involves the reaction between tetraethylthiuram disulfide and potassium methoxide. This reaction occurs in the presence of a solvent such as methanol or ethanol. The resulting product is then purified using distillation or chromatography.
Applications De Recherche Scientifique
TMTE has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reagent for the synthesis of sulfur-containing compounds such as thioethers and thioesters. TMTE has also been used as a catalyst in various chemical reactions, including the synthesis of cyclic sulfones.
Propriétés
Numéro CAS |
13046-50-9 |
|---|---|
Nom du produit |
Tetrakis(methylthio)ethylene |
Formule moléculaire |
C6H12S4 |
Poids moléculaire |
212.4 g/mol |
Nom IUPAC |
1,1,2,2-tetrakis(methylsulfanyl)ethene |
InChI |
InChI=1S/C6H12S4/c1-7-5(8-2)6(9-3)10-4/h1-4H3 |
Clé InChI |
JIKDHPIAQDSBEN-UHFFFAOYSA-N |
SMILES |
CSC(=C(SC)SC)SC |
SMILES canonique |
CSC(=C(SC)SC)SC |
Autres numéros CAS |
13046-50-9 |
Synonymes |
Tetrakis(methylthio)ethylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



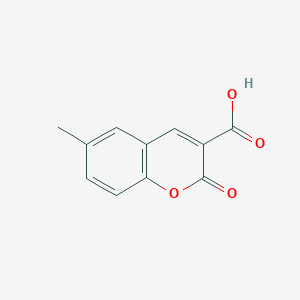
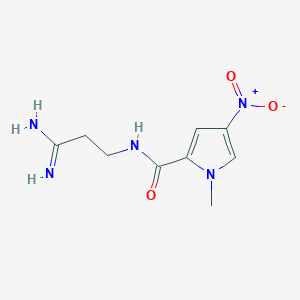
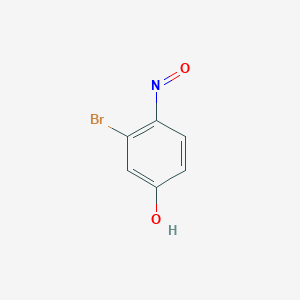
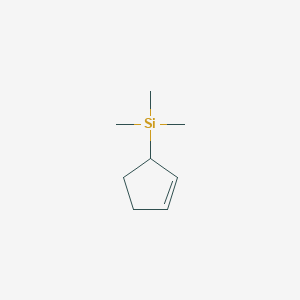
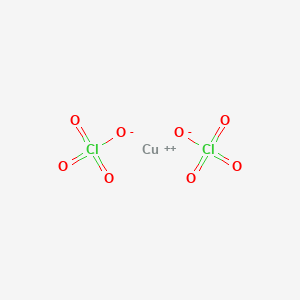
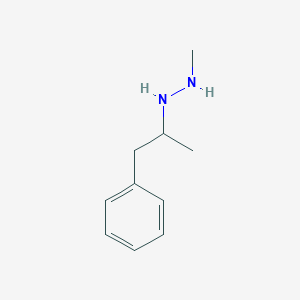

![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)
